molecular formula C10H10O6 B14012425 Dimethyl 3,6-dihydroxyphthalate CAS No. 7474-92-2

Dimethyl 3,6-dihydroxyphthalate

Cat. No.: B14012425
CAS No.: 7474-92-2
M. Wt: 226.18 g/mol
InChI Key: NVFVMNBLADPUFB-UHFFFAOYSA-N
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Description

Dimethyl 3,6-dihydroxyphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring, making it a dihydroxy derivative of dimethyl phthalate. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3,6-dihydroxyphthalate can be synthesized through various chemical reactions. One common method involves the esterification of 3,6-dihydroxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,6-dihydroxyphthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Dimethyl 3,6-dihydroxyphthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and resins, where its unique chemical properties can enhance the performance of the final product.

Mechanism of Action

The mechanism by which dimethyl 3,6-dihydroxyphthalate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the ester groups can undergo hydrolysis, releasing methanol and 3,6-dihydroxyphthalic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

    Dimethyl phthalate: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

    Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.

    Di-n-butyl phthalate: Contains butyl groups, making it more hydrophobic and altering its interactions with biological systems.

Uniqueness: Dimethyl 3,6-dihydroxyphthalate is unique due to the presence of hydroxyl groups, which significantly enhance its reactivity and potential applications in various fields. The hydroxyl groups allow for additional chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

7474-92-2

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

dimethyl 3,6-dihydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C10H10O6/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4,11-12H,1-2H3

InChI Key

NVFVMNBLADPUFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C(=O)OC)O)O

Origin of Product

United States

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